molecular formula C17H11NO4 B188050 Naphthalen-1-yl 3-nitrobenzoate CAS No. 5221-75-0

Naphthalen-1-yl 3-nitrobenzoate

Cat. No.: B188050
CAS No.: 5221-75-0
M. Wt: 293.27 g/mol
InChI Key: HCOVQZMTFULNHV-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 3-nitrobenzoate is an aromatic ester derivative composed of a naphthalene moiety linked via an ester bond to a 3-nitrobenzoate group.

Properties

CAS No.

5221-75-0

Molecular Formula

C17H11NO4

Molecular Weight

293.27 g/mol

IUPAC Name

naphthalen-1-yl 3-nitrobenzoate

InChI

InChI=1S/C17H11NO4/c19-17(13-7-3-8-14(11-13)18(20)21)22-16-10-4-6-12-5-1-2-9-15(12)16/h1-11H

InChI Key

HCOVQZMTFULNHV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Structural Features

  • Naphthalen-1-yl 3-nitrobenzoate : Contains a naphthalen-1-yl group esterified to 3-nitrobenzoic acid. The nitro group at the meta position on the benzene ring enhances electron-deficient character.
  • Analogous Compounds: 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c): Features a triazole-linked nitroaniline group and a naphthalen-1-yloxy moiety. The nitro group here participates in hydrogen bonding, as evidenced by IR peaks at 1535 cm⁻¹ (asymmetric NO₂ stretch) . 3-Naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde (3): Incorporates a naphthofuran system with a pyrazole-carbaldehyde group. The absence of a nitro group reduces electrophilicity compared to this compound .
Table 1: Functional Group Comparison
Compound Key Functional Groups Notable Spectral Data (IR/NMR) Reference
This compound Ester (–COO–), nitro (–NO₂) Expected IR: ~1530 cm⁻¹ (NO₂ asym), ~1670 cm⁻¹ (C=O)
Compound 6c Amide (–CONH–), triazole, nitro (–NO₂) IR: 1535 cm⁻¹ (NO₂ asym), 1676 cm⁻¹ (C=O)
Compound 3 Carbaldehyde (–CHO), pyrazole IR: 1671 cm⁻¹ (C=O), 1H NMR: δ 9.8 (CHO)

This compound

Comparison with Similar Compounds

  • Triazole Derivatives (6a–6c) : Synthesized via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes. For example, compound 6c was prepared in 70–80% yield using Cu(OAc)₂ in a tert-BuOH/H₂O solvent system .
  • Naphthofuran-Pyrazole Derivatives (3) : Synthesized via Vilsmeier-Haack reaction, yielding 70% product after recrystallization .

Physicochemical Properties

Crystallography and Packing Efficiency

  • (Naphthalen-1-yl)boronic Acid: Exists in two polymorphs with packing indices of 0.692 (monoclinic) and 0.688 (orthorhombic). The monoclinic form’s tighter packing is attributed to optimized O–H⋯O hydrogen bonds .
  • This compound : Expected to form layered structures due to planar naphthalene and nitrobenzoate groups, though specific data are lacking.

Solubility and Stability

  • Nitro Group Impact: The nitro group in compound 6c reduces solubility in polar solvents compared to non-nitro analogs .
  • Ester vs. Amide : this compound’s ester linkage may hydrolyze more readily under acidic/basic conditions than the amide bond in compound 6c .

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